2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol
Description
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol is a halogenated phenolic compound characterized by a central phenol ring substituted with bromo, chloro, and dichlorophenoxy groups. Its IUPAC name reflects a complex structure:
- Position 2: A phenoxy group substituted with 2,4-dichloro groups.
- Position 4: Bromo and chloro substituents on the adjacent phenoxy ring.
- Position 5: A chloro group on the main phenol ring.
Properties
CAS No. |
835602-09-0 |
|---|---|
Molecular Formula |
C18H9BrCl4O3 |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[4-bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol |
InChI |
InChI=1S/C18H9BrCl4O3/c19-11-7-17(25-15-3-1-9(20)5-13(15)23)18(8-12(11)22)26-16-4-2-10(21)6-14(16)24/h1-8,24H |
InChI Key |
XNHFNCWAWBTKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OC2=CC(=C(C=C2OC3=C(C=C(C=C3)Cl)Cl)Br)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol typically involves multiple steps, starting with the halogenation of phenolic compounds. One common method involves the bromination and chlorination of phenol derivatives under controlled conditions. Industrial production methods may involve the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to quinones or reduced to form various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common reagents used in these reactions include bromine, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Triclosan (2-(2,4-Dichlorophenoxy)-5-chlorophenol)
- Structure : Lacks bromo and the additional chloro substituents present in the target compound.
- Properties : LogP ≈ 4.76; widely used as an antimicrobial agent.
- Key Difference : The target compound’s bromo and extra chloro groups may enhance lipophilicity (higher logP), affecting bioaccumulation and antimicrobial efficacy .
4-Bromo-5-(chloromethyl)-2-methoxyphenol
- Structure: Methoxy and chloromethyl substituents instead of dichlorophenoxy groups.
- Properties: Methoxy group reduces reactivity compared to the phenolic hydroxyl in the target compound.
- Application : Intermediate in organic synthesis; less environmentally persistent due to hydrolyzable chloromethyl group .
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol
5-Bromo-2-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol
Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic acid)
- Structure: Carboxylic acid side chain instead of a phenol ring.
- Application : Herbicidal activity via auxin mimicry; the target compound lacks this acidic side chain, suggesting different biological targets .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Halogen Substituents | LogP (Predicted) | Primary Use |
|---|---|---|---|---|
| Target Compound | C₁₂H₆BrCl₄O₂ | 4-Br, 5-Cl, 2,4-Cl₂-phenoxy | ~6.2 | Antimicrobial? |
| Triclosan | C₁₂H₇Cl₃O₂ | 5-Cl, 2,4-Cl₂-phenoxy | 4.76 | Antimicrobial |
| 4-Bromo-5-(chloromethyl)-2-methoxyphenol | C₈H₈BrClO₂ | 4-Br, 5-ClCH₂, 2-OCH₃ | ~3.5 | Organic synthesis |
| Dichlorprop | C₉H₈Cl₂O₃ | 2,4-Cl₂-phenoxy, COOH | 2.8 | Herbicide |
Table 2: Environmental and Metabolic Considerations
| Compound | Key Metabolites | Environmental Persistence | Regulatory Status |
|---|---|---|---|
| Target Compound | Likely chlorophenols, brominated byproducts | High (due to halogens) | Not well-characterized |
| Triclosan | 2,4-Dichlorophenol, dioxins | Moderate (banned in some regions) | Restricted in consumer products |
| Dichlorprop | 2,4-Dichlorophenol, propionic acid | Low (rapid degradation) | Approved with restrictions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
